N-Desethyletonitazene
Description
Properties
IUPAC Name |
2-[2-[(4-ethoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-3-21-11-12-23-19-10-7-16(24(25)26)14-18(19)22-20(23)13-15-5-8-17(9-6-15)27-4-2/h5-10,14,21H,3-4,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESPFUMJVJRUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342217 | |
| Record name | N-Desethyletonitazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2732926-26-8 | |
| Record name | N-Desethyletonitazene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2732926268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desethyletonitazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESETHYLETONITAZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRN9B8Z285 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with a carboxylic acid derivative. For this compound, this step likely involves:
-
Condensation : Reaction of o-phenylenediamine with 4-ethoxybenzyl chloride or a related electrophile under acidic conditions (e.g., HCl, H₂SO₄) to form the 2-(4-ethoxybenzyl)benzimidazole intermediate.
-
Nitration : Introduction of a nitro group at the 5-position using a nitrating mixture (HNO₃/H₂SO₄). Regioselectivity is controlled by the electron-donating 4-ethoxybenzyl group, directing nitration to the para position relative to the benzyl substituent.
Key Reaction Conditions :
-
Temperature: 0–5°C for nitration to prevent over-nitration.
-
Solvent: Sulfuric acid acts as both solvent and catalyst.
Alkylation and Side Chain Introduction
The N-ethylaminoethyl side chain is introduced via alkylation:
-
Primary Alkylation : Treatment of the 5-nitrobenzimidazole intermediate with 2-chloroethylamine or a protected amine derivative in the presence of a base (e.g., K₂CO₃) to form the N-ethylaminoethyl substituent.
-
Deprotection : If a protecting group (e.g., Boc) is used, acidic hydrolysis (HCl/dioxane) yields the free amine.
Challenges :
-
Competing alkylation at the benzimidazole N3 position necessitates careful control of stoichiometry and reaction time.
-
Steric hindrance from the 4-ethoxybenzyl group may reduce alkylation efficiency, requiring excess alkylating agent.
Reduction of Nitro Group
The nitro group at the 5-position is reduced to an amine, though this step’s inclusion in this compound synthesis remains ambiguous. If reduction is intended (e.g., for further functionalization), catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) may be employed.
Industrial-Scale Production Considerations
While no industrial synthesis data are publicly available, scalability challenges can be extrapolated from nitazene manufacturing trends:
Table 2: Industrial Process Optimization Strategies
| Parameter | Small-Scale Method | Industrial Adaptation |
|---|---|---|
| Nitration | Batch reactor with cooling | Continuous flow reactor |
| Alkylation | Dropwise addition | Automated metering systems |
| Purification | Column chromatography | Crystallization/recrystallization |
Safety and Regulatory Notes :
-
Nitration and alkylation steps involve explosive and toxic reagents, necessitating inert atmospheres and pressure-rated equipment.
-
Compliance with Controlled Substances Act (CSA) regulations is critical due to the compound’s structural similarity to Schedule I opioids.
Analytical Characterization
Post-synthesis characterization employs:
-
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₀H₂₄N₄O₃, [M+H]⁺ = 369.1921 Da).
-
Nuclear Magnetic Resonance (NMR) : Key signals include aromatic protons (δ 7.5–8.5 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂).
-
Capillary Electrophoresis (CE) : Assesses purity and detects byproducts.
Comparative Analysis with Etonitazene Synthesis
This compound differs from etonitazene by the absence of an ethyl group on the aminoethyl side chain. This structural simplification may reduce synthetic complexity:
Table 3: Synthesis Step Comparison
| Step | Etonitazene | This compound |
|---|---|---|
| Final Alkylation | Requires N-ethylation | Omits N-ethylation step |
| Protecting Groups | Often needed for amine | Direct alkylation feasible |
Chemical Reactions Analysis
Types of Reactions
N-desethyl Etonitazene undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of N-desethyl Etonitazene, which can be further studied for their pharmacological properties.
Scientific Research Applications
Pharmacological Research
N-Desethyletonitazene is primarily studied for its activity as a mu-opioid receptor agonist. Research indicates that it exhibits a higher binding affinity to mu-opioid receptors compared to traditional opioids like morphine and fentanyl. Specifically, studies have shown:
- Binding Affinity : this compound has a binding affinity (Ki) of approximately 2.2 nM, making it significantly more potent than both isotonitazene and fentanyl .
- Analgesic Potency : In various assays, including warm-water tail-flick tests, this compound demonstrated analgesic effects that were more potent than those of fentanyl, indicating its potential use in pain management research .
Table 1: Comparative Binding Affinity of Opioids
| Compound | Binding Affinity (Ki, nM) |
|---|---|
| This compound | 2.2 |
| Fentanyl | 4.4 |
| Morphine | 2.1 |
| Isotonitazene | 15.8 |
Forensic Applications
The detection of this compound in drug samples has significant implications for forensic science. It has been identified in various cases involving drug overdoses and illicit drug use:
- Detection in Samples : Reports indicate that this compound was detected in post-mortem toxicology analyses in the United States and the United Kingdom, often alongside other substances .
- Reference Material : The compound is utilized as a reference material in forensic laboratories for the identification and quantification of synthetic opioids in biological samples .
Public Health Implications
Given its high potency and potential for abuse, this compound poses public health risks:
- Overdose Risk : Its potency suggests a higher risk of overdose compared to other opioids, necessitating further investigation into its prevalence in the illicit drug market .
- Regulatory Considerations : Although not currently controlled under international drug conventions, the increasing detection rates may prompt regulatory bodies to consider tighter controls on its distribution and use .
Case Studies
Several case studies highlight the emergence of this compound in various contexts:
- Case Study 1 : In a toxicology report from Boulder County, Colorado, this compound was found in blood samples from individuals who experienced severe opioid-related health crises .
- Case Study 2 : A study by the Welsh Emerging Drugs and Identification of Novel Substances reported instances where samples containing this compound were smoked, indicating its routes of administration and potential recreational use .
Mechanism of Action
N-desethyl Etonitazene exerts its effects primarily through the activation of mu-opioid receptors. Upon binding to these receptors, it triggers a cascade of intracellular events that result in analgesia. The compound’s high potency is attributed to its strong affinity for the mu-opioid receptor and its ability to induce significant conformational changes that enhance receptor activation .
Comparison with Similar Compounds
Structural Comparisons
The 2-benzylbenzimidazole core is common to all nitazenes, but substituents on the phenyl ring and amine side chain dictate pharmacological and pharmacokinetic differences.
Structural Notes:
- Side-chain modifications (e.g., ethylamine vs. diethylamine) alter receptor binding kinetics. For example, etonitazene’s diethylamine group increases lipophilicity, enhancing blood-brain barrier penetration .
Pharmacological and Forensic Considerations
Potency and Clinical Impact:
- This compound’s high potency necessitates cautious dosing; overdoses may require multiple naloxone administrations due to prolonged receptor binding .
- Etonitazepyne (N-pyrrolidino etonitazene) exhibits even greater potency (>100x fentanyl), linked to severe respiratory depression and fatalities in forensic casework .
Analytical Identification:
- GC-MS and LC-QTOF-MS are standard methods for distinguishing nitazenes. Key identifiers for this compound include:
Legal and Regulatory Status
- This compound: Not explicitly controlled in the U.S. as of 2022, though its structural similarity to Schedule I nitazenes may lead to analogue act prosecutions .
- Etonitazene and Isotonitazene : Schedule I substances under the Controlled Substances Act .
- Metonitazene : Often regulated under analogue laws due to structural and pharmacological overlap with Schedule I compounds .
Biological Activity
N-Desethyletonitazene, a metabolite of etonitazene, is part of the 2-benzylbenzimidazole class of synthetic opioids known as nitazenes. This compound has garnered attention due to its significant biological activity, particularly its potent interaction with the μ-opioid receptor (MOR). This article provides a comprehensive overview of its pharmacological properties, metabolism, and implications for public health.
Pharmacological Profile
Binding Affinity and Potency
This compound exhibits a high binding affinity for MOR, which is the primary target for opioid drugs. In vitro studies have demonstrated that this compound possesses sub-nanomolar potency, with an effective concentration (EC50) of approximately 0.614 nM, making it comparable to etonitazene (0.661 nM) and significantly more potent than many traditional opioids like morphine and fentanyl .
In a comparative analysis of various nitazenes, this compound was found to have a higher potency than its parent compound, isotonitazene, indicating its potential for greater analgesic effects .
Agonistic Activity
This compound acts as a full agonist at MOR, leading to pronounced analgesic effects. Studies utilizing the warm-water tail-flick assay in rodents revealed that this compound increases latency in a dose-dependent manner, indicating effective pain relief. Its efficacy was shown to be comparable to that of morphine and fentanyl .
Metabolism
This compound is primarily metabolized through N-dealkylation and O-dealkylation processes following the ingestion of etonitazene. The main metabolites identified include N-desethyl isotonitazene and others that contribute to its pharmacological profile . In toxicological analyses, this compound was detected in post-mortem samples, underscoring its relevance in forensic investigations related to opioid overdoses .
Case Studies and Clinical Implications
Recent case studies highlight the emerging threat posed by nitazenes, including this compound. A review of 85 forensic cases from North America and the UK indicated that even at low blood concentrations (sub-ng/mL), these compounds can lead to significant opioid effects, raising concerns about their potential for abuse and overdose .
Table 1: Comparative Potency of Nitazenes
| Compound | EC50 (nM) | ED50 (μg/kg) |
|---|---|---|
| This compound | 0.614 | 40.1 |
| Etonitazene | 0.661 | 11.3 |
| Isotonitazene | 0.107 | 11.3 |
| Fentanyl | - | 55.7 |
Q & A
Q. What ethical and methodological considerations are essential when designing human tissue studies involving potent opioids like this compound?
- Methodology : Adhere to institutional biosafety protocols (e.g., BSL-2 containment) for handling high-potency compounds. Use anonymized postmortem tissues with informed consent. Include negative controls (e.g., opioid receptor antagonists) to distinguish specific binding from background noise .
Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
